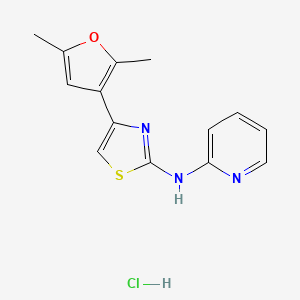

4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Description

4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a thiazole-based small molecule featuring a 2,5-dimethylfuran substituent at the 4-position of the thiazole ring and a pyridin-2-yl group at the amine nitrogen. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical or materials science applications.

Properties

IUPAC Name |

4-(2,5-dimethylfuran-3-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3OS.ClH/c1-9-7-11(10(2)18-9)12-8-19-14(16-12)17-13-5-3-4-6-15-13;/h3-8H,1-2H3,(H,15,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESNVZQCRNSNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C2=CSC(=N2)NC3=CC=CC=N3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(2,5-Dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a compound of interest in pharmaceutical research due to its potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

The compound has the following chemical characteristics:

- Chemical Formula : C₁₅H₁₈N₄OS

- Molecular Weight : 306.39 g/mol

- IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, a series of thiazole-pyrimidine derivatives were synthesized and tested for their cytotoxic effects against various cancer cell lines. Notably, these compounds exhibited significant antiproliferative activity:

| Compound | Cell Line Tested | GI Value at 10 µM |

|---|---|---|

| 4a | HCT-116 | 40.87% |

| 4b | SK-BR-3 | 46.14% |

| 4c | HOP-92 | 86.28% |

These results suggest that compounds with similar structural motifs may possess significant anticancer properties, indicating a promising area for further exploration .

The mechanism by which thiazole derivatives exert their anticancer effects often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell survival and proliferation. For example, molecular docking studies have suggested that these compounds may effectively bind to kinase receptors, disrupting their normal function and leading to increased apoptosis in cancer cells .

Case Studies and Research Findings

- In Vitro Studies : In vitro assays have demonstrated that thiazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of cell cycle progression.

- ADME-Tox Profiles : The pharmacokinetic properties of these compounds have been evaluated using ADME-Tox predictions, which suggest favorable drug-likeness characteristics. This includes good absorption rates and metabolic stability, making them suitable candidates for further development as therapeutic agents .

- Comparative Studies : A comparative study involving various thiazole derivatives revealed that those with specific substitutions on the thiazole ring showed enhanced biological activity compared to their unsubstituted counterparts. This underscores the importance of structural modifications in optimizing therapeutic efficacy .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. Compounds similar to 4-(2,5-dimethylfuran-3-yl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride have demonstrated efficacy against various bacterial strains and fungi. For instance:

| Compound | Activity | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-Amino-2-{5-[4-substituted phenyl]thiadiazole} | Antibacterial | 25 | |

| 1,3,4-Thiadiazole derivatives | Antifungal | 32–42 |

The presence of substituents on the thiazole ring can enhance its antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus.

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. A study highlighted that compounds with thiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that regulate cell proliferation and survival.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole-based compounds. For example, modifications to the pyridine or furan substituents can significantly alter biological activity. Research has shown that:

| Modification | Effect on Activity |

|---|---|

| Halogen substitutions on phenyl groups | Increased antibacterial activity against Gram-positive bacteria |

| Oxygenated substituents on phenyl rings | Enhanced antifungal properties |

These findings suggest that careful design of substituents can lead to more potent therapeutic agents.

Synthesis and Evaluation

A notable case study involved synthesizing a series of thiazole derivatives and evaluating their antimicrobial activities through in vitro assays. Compounds were tested against standard pathogens like E. coli and Candida albicans. Results indicated that certain derivatives exhibited MIC values lower than standard antibiotics, suggesting potential for further development as new antimicrobial agents.

Docking Studies

Molecular docking studies have been employed to predict the binding affinity of thiazole derivatives to target enzymes involved in bacterial resistance mechanisms. These studies provide insights into how modifications to the compound can enhance its binding efficacy, paving the way for novel therapeutic strategies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Thiazole and Related Heterocyclic Derivatives

Key Observations:

Heterocyclic Substituents: The target compound’s 2,5-dimethylfuran-3-yl group introduces an oxygen-containing heterocycle, contrasting with the nitrogen-rich pyridin-2-yl and pyrazin-2-yl substituents in Compounds 3 and 4 . The furan’s electron-rich oxygen may reduce basicity compared to pyridine/pyrazine analogs, while the methyl groups enhance lipophilicity.

Counterion Effects :

- The hydrochloride salt (target) vs. hydrobromide salts (Compounds 3 and 4) may influence solubility and crystal packing. Chloride’s smaller ionic radius compared to bromide could lead to tighter lattice structures and higher melting points .

Protonation and Hydrogen Bonding :

- In Compound 3, protonation occurs at the pyridin-2-yl nitrogen, enabling a 3D hydrogen-bonded network involving water and bromide ions. In contrast, Compound 4 protonates at the methoxypyridine nitrogen, forming zigzag chains via N⁺–H⋯Npyrazine interactions .

- The target compound’s pyridin-2-yl group is likely the protonation site, but the absence of crystal data precludes definitive conclusions. The furan oxygen may participate as a hydrogen-bond acceptor, altering solubility or solid-state packing compared to nitrogen-rich analogs.

Electronic and Steric Considerations

- Furan vs. Pyridine/Pyrazine: The furan ring’s lower aromaticity and electron-donating methyl groups may reduce conjugation with the thiazole core compared to electron-withdrawing pyridine/pyrazine substituents. This could modulate redox properties or binding affinity in biological systems.

Q & A

Q. What methodologies assess environmental stability and degradation pathways?

- Methodological Answer : Perform accelerated stability studies under varying pH, temperature, and UV exposure. Analyze degradation products via LC-MS and compare with computational predictions (e.g., EPI Suite). Environmental fate studies should follow OECD guidelines for hydrolysis and photolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.